molecular formula C28H28O8 B12103007 Rocaglamide J

Rocaglamide J

Cat. No.: B12103007
M. Wt: 492.5 g/mol
InChI Key: VFTGDXPPYSWBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rocaglamide J is a natural product belonging to the class of molecules known as flavaglines. These compounds are isolated from the Aglaia species, a genus of tropical trees and shrubs. This compound has garnered significant attention due to its potent biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rocaglamide J involves several steps, starting from simple aromatic compounds. One of the key steps is the formation of the cyclopenta[b]benzofuran core, which is achieved through a series of cyclization reactions. The synthetic route typically involves the use of palladium-catalyzed coupling reactions, followed by oxidative cyclization to form the desired structure .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. The use of biotransformation and semi-synthetic approaches, where natural precursors are modified chemically, is also being explored to make the production process more efficient .

Chemical Reactions Analysis

Types of Reactions: Rocaglamide J undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often studied for their enhanced biological activities .

Scientific Research Applications

Rocaglamide J has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and developing new synthetic methodologies.

    Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell growth and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancers, viral infections, and inflammatory diseases.

Mechanism of Action

Rocaglamide J exerts its effects primarily by inhibiting protein synthesis in cells. It achieves this by binding to the translation initiation factor eIF4A, converting it into a translational repressor. This inhibition disrupts the synthesis of proteins necessary for cell growth and proliferation, making it particularly effective against cancer cells. Additionally, this compound has been shown to activate the ATM/ATR-Chk1/Chk2 checkpoint pathway, promoting the degradation of oncogenic proteins like Cdc25A .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique mechanism of action, particularly its ability to inhibit eIF4A and activate the ATM/ATR-Chk1/Chk2 pathway. This dual mechanism makes it a promising candidate for developing new therapeutic agents .

Properties

IUPAC Name

methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTGDXPPYSWBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.